

# Spectroscopic Profile of Chloromethyl Phenyl Sulfone: A Technical Guide

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## Compound of Interest

Compound Name: Chloromethyl phenyl sulfone

Cat. No.: B1346827

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of chemical entities is paramount. This technical guide provides a comprehensive overview of the spectroscopic data for **Chloromethyl phenyl sulfone** (CAS No: 7205-98-3), a compound of interest in organic synthesis and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual workflow for spectroscopic analysis.

## Executive Summary

**Chloromethyl phenyl sulfone** is a solid, crystalline compound with the molecular formula  $C_7H_7ClO_2S$ . Spectroscopic analysis is essential for its unambiguous identification and characterization.  $^1H$  and  $^{13}C$  NMR spectroscopy confirm the presence of the phenyl and chloromethyl groups and their connectivity to the sulfone moiety. Infrared spectroscopy provides characteristic absorption bands for the sulfone and aromatic functionalities. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of the molecule. This guide consolidates the publicly available spectroscopic data for **Chloromethyl phenyl sulfone**, primarily sourced from the Spectral Database for Organic Compounds (SDBS).

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Chloromethyl phenyl sulfone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Chloromethyl phenyl sulfone**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.98	Multiplet	2H	Aromatic (ortho-H)
7.76	Multiplet	1H	Aromatic (para-H)
7.64	Multiplet	2H	Aromatic (meta-H)
4.86	Singlet	2H	-CH <sub>2</sub> Cl

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 90 MHz

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Chloromethyl phenyl sulfone**

Chemical Shift ( $\delta$ ) ppm	Assignment
137.9	Aromatic (C-SO <sub>2</sub> )
134.5	Aromatic (para-C)
129.5	Aromatic (ortho/meta-C)
129.3	Aromatic (ortho/meta-C)
62.5	-CH <sub>2</sub> Cl

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 22.5 MHz

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Chloromethyl phenyl sulfone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3071	Weak	Aromatic C-H Stretch
1448	Medium	Aromatic C=C Stretch
1340	Strong	Asymmetric SO <sub>2</sub> Stretch
1161	Strong	Symmetric SO <sub>2</sub> Stretch
754	Strong	C-H Bending (ortho-disubstituted)
686	Strong	C-S Stretch
621	Medium	C-Cl Stretch

Sample Preparation: KBr pellet

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Chloromethyl phenyl sulfone**

m/z	Relative Intensity (%)	Assignment
190	5	[M] <sup>+</sup> ( <sup>35</sup> Cl)
192	1.6	[M+2] <sup>+</sup> ( <sup>37</sup> Cl)
141	100	[M - CH <sub>2</sub> Cl] <sup>+</sup>
77	95	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
51	50	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Chloromethyl phenyl sulfone** (approximately 10-20 mg) is prepared in deuterated chloroform ( $\text{CDCl}_3$ , approximately 0.5-0.7 mL). The solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 90 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).

## Infrared (IR) Spectroscopy

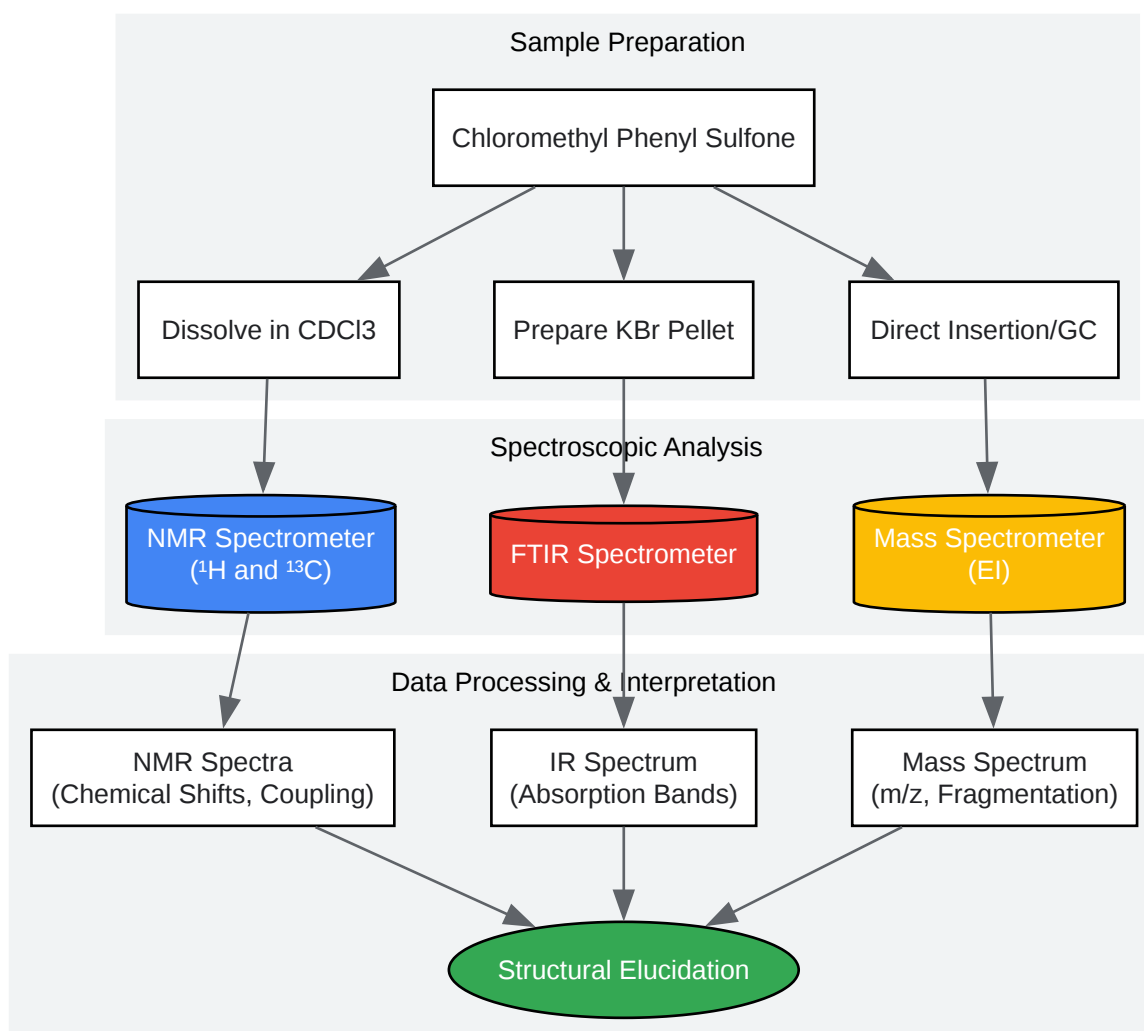
A small amount of **Chloromethyl phenyl sulfone** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, approximately 100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of electrons (typically 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Chloromethyl phenyl sulfone**.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational set of spectroscopic data and methodologies for **Chloromethyl phenyl sulfone**, intended to support further research and development activities. For more detailed information, direct consultation of the cited spectral database is recommended.

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